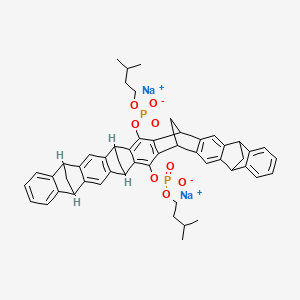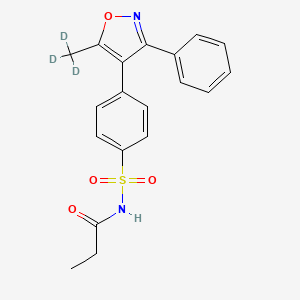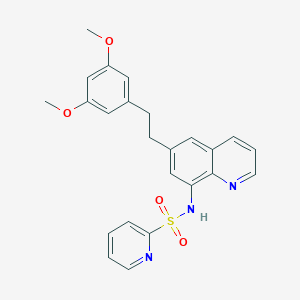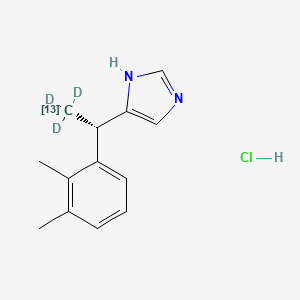![molecular formula C16H18N2O4S B12413991 (3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,7aR)-Benzylpenillic acid-d5 is a deuterium-labeled analog of benzylpenillic acid, a derivative of penicillin G. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7aR)-Benzylpenillic acid-d5 involves the incorporation of deuterium atoms into the benzylpenillic acid structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods
Industrial production of (3S,7aR)-Benzylpenillic acid-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.
Purification: Employing techniques like chromatography to isolate the desired deuterated compound.
化学反应分析
Types of Reactions
(3S,7aR)-Benzylpenillic acid-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of benzylpenillic acid sulfoxide or sulfone.
Reduction: Formation of benzylpenillic alcohol.
Substitution: Formation of substituted benzylpenillic derivatives.
科学研究应用
(3S,7aR)-Benzylpenillic acid-d5 is utilized in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics of penicillin derivatives.
Biology: Investigating the metabolic pathways and biological activity of penicillin compounds.
Medicine: Researching the pharmacokinetics and pharmacodynamics of penicillin antibiotics.
Industry: Developing new antibiotics and improving existing formulations.
作用机制
The mechanism of action of (3S,7aR)-Benzylpenillic acid-d5 involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to weakened cell walls and ultimately, bacterial cell lysis.
相似化合物的比较
Similar Compounds
Penicillin G: The parent compound of benzylpenillic acid.
Ampicillin: A broader-spectrum penicillin derivative.
Amoxicillin: Another penicillin derivative with improved oral bioavailability.
Uniqueness
(3S,7aR)-Benzylpenillic acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic research, providing insights that are not easily obtainable with non-labeled compounds.
属性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(3S,7aR)-2,2-dimethyl-5-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13+/m0/s1/i3D,4D,5D,6D,7D |
InChI 键 |
PSPRNQOVLYLHSA-SKZPJCPGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2=NC([C@@H]3N2[C@H](C(S3)(C)C)C(=O)O)C(=O)O)[2H])[2H] |
规范 SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


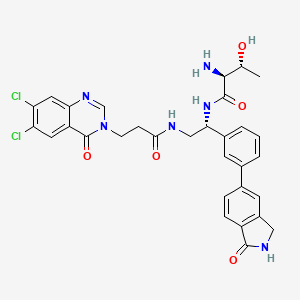
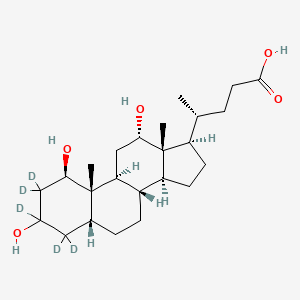


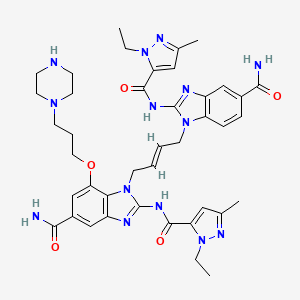
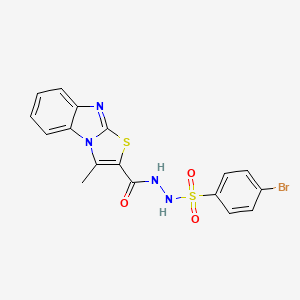
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)

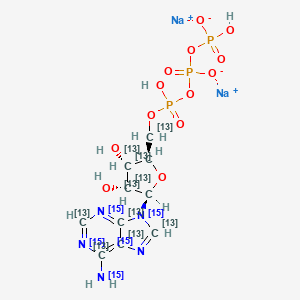
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
